molecular formula C16H22O3 B287813 2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

Numéro de catalogue B287813
Poids moléculaire: 262.34 g/mol
Clé InChI: GEPNFRNPGAYTLR-KFJBMODSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid, commonly referred to as MDL-101,002, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was initially developed as a potential treatment for chronic pain conditions, such as osteoarthritis and rheumatoid arthritis. However, it has also been found to have other therapeutic applications due to its unique chemical structure and mechanism of action.

Mécanisme D'action

MDL-101,002 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain. Specifically, MDL-101,002 inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of COX-2 by MDL-101,002 leads to a decrease in the production of prostaglandins, resulting in a reduction in pain and inflammation. It also leads to a decrease in platelet aggregation, which can reduce the risk of blood clots and cardiovascular events. Additionally, MDL-101,002 has been found to have antioxidant properties, which can protect against oxidative stress and cellular damage.

Avantages Et Limitations Des Expériences En Laboratoire

MDL-101,002 has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and pharmacological effects. It is also readily available and relatively inexpensive. However, there are also limitations to its use in laboratory experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent concentrations in cell cultures or animal models. Additionally, its effects on other pathways and enzymes may complicate the interpretation of results.

Orientations Futures

There are several potential future directions for research on MDL-101,002. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the development of novel derivatives of MDL-101,002 with improved pharmacological properties and reduced side effects.

Méthodes De Synthèse

The synthesis of MDL-101,002 involves several chemical reactions, starting with the reaction of 2,3-dimethyl-1,4-naphthoquinone with methylamine to form 7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenamine. This intermediate is then reacted with acetic anhydride to form the final product, MDL-101,002.

Applications De Recherche Scientifique

MDL-101,002 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess analgesic, anti-inflammatory, and antiplatelet properties, making it a potential treatment for chronic pain, inflammation, and cardiovascular diseases. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.

Propriétés

Nom du produit

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

Formule moléculaire

C16H22O3

Poids moléculaire

262.34 g/mol

Nom IUPAC

2-[(2S)-7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl]propanoic acid

InChI

InChI=1S/C16H22O3/c1-9-7-15(19-4)11(3)14-8-12(5-6-13(9)14)10(2)16(17)18/h7,10,12H,5-6,8H2,1-4H3,(H,17,18)/t10?,12-/m0/s1

Clé InChI

GEPNFRNPGAYTLR-KFJBMODSSA-N

SMILES isomérique

CC1=CC(=C(C2=C1CC[C@@H](C2)C(C)C(=O)O)C)OC

SMILES

CC1=CC(=C(C2=C1CCC(C2)C(C)C(=O)O)C)OC

SMILES canonique

CC1=CC(=C(C2=C1CCC(C2)C(C)C(=O)O)C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.